molecular formula C18H12ClN3O3S B11308057 6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

Cat. No.: B11308057
M. Wt: 385.8 g/mol
InChI Key: GHUSBAFLBQGXCM-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with a pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts such as triethylamine and solvents like ethanol to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide apart is its unique combination of these three moieties, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C18H12ClN3O3S

Molecular Weight

385.8 g/mol

IUPAC Name

6-chloro-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C18H12ClN3O3S/c19-11-3-4-15-13(8-11)14(23)9-16(25-15)18(24)21-17-5-6-20-22(17)10-12-2-1-7-26-12/h1-9H,10H2,(H,21,24)

InChI Key

GHUSBAFLBQGXCM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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